3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide
Description
BenchChem offers high-quality 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-amino-3-(1-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-4-5(3-10-11)6(8)2-7(9)12/h3-4,6H,2,8H2,1H3,(H2,9,12) |
InChI Key |
UIXUWLUZWXGSFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(CC(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Novel Pyrazole Derivatives: A Strategic Guide to Synthesis and Biological Activity Screening
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to modulate a wide array of biological targets have cemented its importance in drug discovery.[3][4] Pyrazole derivatives have been successfully developed into a range of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and potent antimicrobial compounds.[3][5] This guide is designed to serve as a comprehensive technical resource for researchers engaged in the synthesis and biological evaluation of novel pyrazole derivatives. Moving beyond a mere recitation of protocols, we will delve into the strategic considerations and mechanistic underpinnings that inform the design, synthesis, and screening of these promising therapeutic candidates.
Part 1: The Synthetic Arsenal: Crafting Novel Pyrazole Scaffolds
The synthesis of the pyrazole core is a well-established field, yet the quest for novel derivatives with enhanced biological activity necessitates a deep understanding of the available synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Foundational Syntheses: The Knorr and Hantzsch Reactions
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of pyrazole chemistry.[6][7] This condensation reaction between a hydrazine and a 1,3-dicarbonyl compound is a robust and high-yielding method for the preparation of a wide variety of pyrazole derivatives.[8]
A variation of this is the reaction of hydrazines with β-ketoesters, which yields pyrazolones.[6] While often drawn in their keto form, pyrazolones predominantly exist in the enol tautomer, which confers aromaticity to the five-membered ring.[6]
The Hantzsch pyrrole synthesis, while primarily for pyrroles, can be adapted for pyrazole synthesis, showcasing the versatility of cyclocondensation reactions in heterocyclic chemistry.[9]
Modern Innovations: Multicomponent Reactions and Greener Syntheses
While classical methods are reliable, modern synthetic chemistry has gravitated towards more efficient and environmentally benign approaches. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the final product, offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[8]
Recent advancements have focused on the development of green synthetic protocols. These methods often utilize water as a solvent, employ heterogeneous catalysts like nano-ZnO or Amberlyst-70, or leverage alternative energy sources such as microwave and ultrasound irradiation to drive reactions.[10][11][12] These techniques not only reduce the environmental impact of chemical synthesis but can also lead to improved yields and shorter reaction times.[11]
Strategic Functionalization: Tailoring the Pyrazole Core
The biological activity of a pyrazole derivative is exquisitely sensitive to the nature and position of its substituents. Strategic functionalization of the pyrazole ring is therefore a critical aspect of drug design. For instance, the introduction of formyl groups via the Vilsmeier-Haack reaction provides a versatile handle for further elaboration into more complex structures.[13][14] Similarly, the incorporation of amino groups allows for the generation of diverse libraries of compounds through subsequent derivatization.[14] The synthesis of pyrazoles bearing trifluoromethyl groups has also been a subject of interest, as this moiety can significantly enhance the metabolic stability and bioavailability of a drug candidate.[12][13]
Part 2: Unveiling Biological Potential: A Framework for Activity Screening
The synthesis of a novel pyrazole derivative is only the first step. A systematic and rigorous biological evaluation is essential to identify promising lead compounds. The screening cascade should be designed to efficiently assess a compound's activity against a range of relevant biological targets.
High-Throughput Screening (HTS): A Broad Net for Bioactivity
High-Throughput Screening (HTS) allows for the rapid assessment of large compound libraries against specific biological targets.[15][16] This is often the initial step in identifying "hits" – compounds that exhibit a desired biological effect.[15] HTS assays are typically performed in a miniaturized format (e.g., 96- or 384-well plates) and utilize automated liquid handling systems to achieve high throughput.[17] The readouts are often fluorescence- or luminescence-based, providing a sensitive and quantitative measure of activity.[15]
A more advanced approach is quantitative HTS (qHTS), which assesses a compound's activity at multiple concentrations, providing a more detailed understanding of its dose-response relationship.[18]
In Vitro Assays: Probing Specific Biological Activities
Once initial hits are identified, a battery of in vitro assays is employed to confirm and characterize their biological activity. The choice of assays will be dictated by the therapeutic area of interest.
The evaluation of anticancer activity is a multi-faceted process that begins with assessing a compound's effect on cancer cell viability and proliferation.[19][20]
-
Cytotoxicity Assays: These assays measure the ability of a compound to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21] The lactate dehydrogenase (LDH) release assay is another common method that quantifies cell death by measuring the release of LDH from cells with compromised membrane integrity.[22]
-
Anti-proliferative Assays: These assays determine a compound's ability to inhibit the growth of cancer cells. The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[20] The clonogenic assay is a cell survival assay that assesses the ability of a single cell to grow into a colony.[20]
The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of the biological activity.
Table 1: Common In Vitro Assays for Anticancer Activity Screening
| Assay Type | Principle | Endpoint Measured | Reference |
| MTT Assay | Reduction of tetrazolium dye by mitochondrial dehydrogenases in viable cells. | Cell viability/metabolic activity | [20][21] |
| LDH Release Assay | Measurement of lactate dehydrogenase released from damaged cells. | Cytotoxicity/membrane integrity | [22] |
| SRB Assay | Staining of total cellular protein with sulforhodamine B. | Cell proliferation/biomass | [20] |
| Clonogenic Assay | Ability of a single cell to form a colony. | Cell survival and proliferation | [20] |
The increasing prevalence of antimicrobial resistance necessitates the development of new antimicrobial agents. The in vitro evaluation of a compound's antimicrobial activity is crucial for identifying promising candidates.[23]
-
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24] The assay is typically performed in 96-well plates, and serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism.[24][25]
-
Agar Dilution Method: In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations.[23][24] The surface of the agar is then inoculated with the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth.[23]
-
Disk Diffusion Method: This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism.[23][25] The compound diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk is a measure of the compound's antimicrobial activity.[26]
Table 2: Standard Methods for Antimicrobial Susceptibility Testing
| Method | Principle | Key Parameter Determined | Reference |
| Broth Dilution | Serial dilution of the antimicrobial agent in liquid media. | Minimum Inhibitory Concentration (MIC) | [23][25] |
| Agar Dilution | Incorporation of the antimicrobial agent into solid media. | Minimum Inhibitory Concentration (MIC) | [23][24] |
| Disk Diffusion | Diffusion of the antimicrobial agent from a paper disk into agar. | Zone of inhibition (qualitative/semi-quantitative) | [23][26] |
In Vivo Models: Assessing Efficacy and Safety in a Biological System
While in vitro assays provide valuable information about a compound's activity at the cellular level, they do not fully recapitulate the complexity of a living organism. In vivo models are therefore essential for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a whole-animal system.[27]
Several animal models are used to screen for anti-inflammatory activity.[28][29]
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation.[28] Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a test compound is assessed by its ability to reduce the swelling.[30]
-
Cotton Pellet-Induced Granuloma: This model is used to evaluate the effect of a compound on the proliferative phase of inflammation.[28] A sterile cotton pellet is implanted subcutaneously, which induces the formation of granulomatous tissue. The anti-inflammatory activity is determined by the reduction in the dry weight of the granuloma.[28]
The hollow fiber assay is a rapid in vivo method for evaluating the cytotoxicity of a compound against human tumor cells grown in hollow fibers that are implanted in mice.[27] This model bridges the gap between in vitro cell-based assays and more complex human tumor xenograft models.[27]
Part 3: Visualizing the Path Forward: Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is crucial for effective communication and data interpretation.
General Workflow for Pyrazole Synthesis and Screening
Caption: A generalized workflow for the synthesis and biological screening of novel pyrazole derivatives.
Knorr Pyrazole Synthesis Pathway
Caption: The reaction pathway of the Knorr pyrazole synthesis.
Conclusion
The synthesis and biological evaluation of novel pyrazole derivatives is a dynamic and rewarding area of research. By combining a deep understanding of synthetic organic chemistry with a systematic approach to biological screening, researchers can unlock the full therapeutic potential of this remarkable heterocyclic scaffold. This guide has provided a framework for the strategic design, synthesis, and evaluation of novel pyrazole derivatives, with the ultimate goal of accelerating the discovery of new and effective medicines.
References
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. oie.int. [Link]
-
Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. acgpubs.org. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. acgpubs.org. [Link]
-
Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
“Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]
-
in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate. [Link]
-
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.com. [Link]
-
High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
In vivo Acute Inflammatory Models. Redoxis. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. innovareacademics.in. [Link]
-
Screening by compound activity could accelerate drug discovery. Drug Target Review. [Link]
-
Identification of first active compounds in drug discovery. how to proceed?. Frontiers. [Link]
-
Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Hantzsch pyrrole synthesis. Wikipedia. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Knorr Pyrazole Synthesis. organic-chemistry.org. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. jchr.org [jchr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. societachimica.it [societachimica.it]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
- 17. helda.helsinki.fi [helda.helsinki.fi]
- 18. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 19. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijprajournal.com [ijprajournal.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. integra-biosciences.com [integra-biosciences.com]
- 25. pdb.apec.org [pdb.apec.org]
- 26. longdom.org [longdom.org]
- 27. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 28. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 29. researchgate.net [researchgate.net]
- 30. ijpras.com [ijpras.com]
Technical Guide: In Vitro Biological Evaluation of New Pyrazole Compounds
Strategic Overview: The Pyrazole Privilege
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is not merely a chemical building block; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor and acceptor allows it to bind with high affinity to diverse biological targets, particularly ATP-binding pockets of kinases (e.g., Ruxolitinib, Ibrutinib) and G-protein coupled receptors (e.g., Rimonabant) [1].
However, the lipophilicity that drives this potency often leads to poor aqueous solubility and non-specific binding. This guide moves beyond generic screening to a rigorous, self-validating evaluation pipeline designed specifically to mitigate the common liabilities of pyrazole derivatives while characterizing their therapeutic potential.
The Evaluation Pipeline
The following workflow enforces a "fail early, fail cheap" philosophy. We do not move to expensive kinase panels until physicochemical integrity is proven.
Caption: The critical path for pyrazole evaluation. SI = Selectivity Index (CC50/IC50).
Phase 1: Physicochemical Integrity (The Gatekeeper)
Before biological testing, we must validate that the compound exists in solution. Pyrazoles are often highly crystalline and lipophilic. A compound that precipitates in the assay buffer will yield false negatives (lack of potency) or false positives (aggregates sequestering the enzyme).
Protocol: Kinetic Solubility (Nephelometry)
Objective: Determine the maximum concentration at which the compound remains soluble in assay buffer (PBS, pH 7.4) with 1% DMSO.
-
Stock Prep: Dissolve pyrazole derivative in 100% DMSO to 10 mM.
-
Dilution: Spiked into PBS (pH 7.4) in a 96-well plate to final concentrations of 1, 10, 50, and 100 µM (final DMSO 1%).
-
Incubation: Shake for 90 minutes at Room Temperature (RT).
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.
-
Validation: If OD620 > 0.01 compared to blank, the compound has precipitated.
Expert Insight: If your pyrazole precipitates at 10 µM, do not proceed to cell-based assays. You are measuring the toxicity of a crystal, not a drug [2].
Phase 2: Cellular Safety & Proliferation Screening
We utilize the MTT assay for high-throughput screening, but with a critical caveat: Pyrazoles can be reductive. Some pyrazole derivatives can chemically reduce the MTT tetrazolium salt to formazan without live cells, leading to false viability readings.
Protocol: Validated MTT Cytotoxicity Assay
Objective: Determine CC50 (Cytotoxic Concentration 50%) against a panel of cancer lines (e.g., A549, MCF-7) and normal fibroblasts (NIH/3T3).
-
Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compounds (0.1 – 100 µM) for 48h or 72h.
-
Dye Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Read Absorbance at 570 nm (reference 630 nm).
Self-Validating Step (The "Cell-Free" Control): Incubate the highest concentration of your pyrazole compound with MTT reagent in a well without cells. If the solution turns purple, your compound is interfering. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) immediately [3].
Phase 3: Target-Specific Efficacy (Kinase Inhibition)
Given the pyrazole scaffold's prevalence in kinase inhibition (e.g., targeting EGFR or VEGFR), we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This is superior to radioactive
Mechanism: The Kinase Cascade
The compound must block the phosphorylation of the substrate.
Caption: Pyrazoles typically act as ATP-competitive inhibitors at the RTK level, halting the MAPK cascade.
Protocol: TR-FRET Kinase Assay (LanthaScreen)
Objective: Calculate IC50 against recombinant kinase (e.g., EGFR).
-
Reagents:
-
Kinase: Recombinant human EGFR.
-
Substrate: Fluorescein-labeled Poly-GT.
-
Antibody: Terbium (Tb)-labeled anti-phosphotyrosine.
-
ATP: at
concentration (critical for competitive inhibitors).
-
-
Reaction:
-
Mix Kinase + Inhibitor (Pyrazole) + Substrate + ATP in 384-well plate.
-
Incubate 60 min at RT (allow phosphorylation).
-
-
Detection:
-
Add Tb-labeled antibody + EDTA (stops reaction).
-
The antibody binds phosphorylated substrate.
-
-
Readout:
-
Excitation: 340 nm.
-
Emission 1: 495 nm (Tb donor).
-
Emission 2: 520 nm (Fluorescein acceptor - FRET signal).[4]
-
Ratio: Em520 / Em495.
-
-
Analysis: A decrease in the ratio indicates inhibition of phosphorylation [4].
Phase 4: Mechanistic Validation (Apoptosis)
Mere growth inhibition is insufficient; we must determine if the compound is cytostatic (stops division) or cytotoxic (kills cells). Pyrazoles frequently induce apoptosis via the mitochondrial pathway.
Protocol: Annexin V-FITC / PI Flow Cytometry
Objective: Quantify early vs. late apoptosis.
-
Harvest: Trypsinize treated cells (ensure floating dead cells are collected—do not discard supernatant!).
-
Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer (HEPES/NaOH, pH 7.4).
-
Stain:
-
Incubate: 15 min at RT in the dark.
-
Acquisition: Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.
-
Q1 (Annexin-/PI+): Necrotic (Error/Debris).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.[5]
-
Expert Insight: If you see high PI only (Q1) without Annexin V (Q4), your compound might be causing direct membrane lysis (toxicity) rather than programmed cell death [5].
Data Presentation: Comparative Analysis
Summarize your findings in a clear, comparative format to drive decision-making.
Table 1: Biological Profile of New Pyrazole Derivatives (Example Data)
| Compound ID | Solubility (PBS) | A549 IC50 (µM) | NIH/3T3 CC50 (µM) | SI (Safety) | EGFR Kinase IC50 (nM) | Primary MoA |
| PYR-101 | >100 µM | 2.5 ± 0.2 | >100 | >40 | 45 ± 5 | Apoptosis (Early) |
| PYR-102 | 5 µM (Poor) | N/A* | N/A | N/A | 12 ± 2 | Precipitated |
| Celecoxib | ~5 µM | 8.1 ± 0.5 | 55 | 6.8 | >1000 | COX-2 Inhibitor |
| Doxorubicin | Soluble | 0.8 ± 0.1 | 1.2 | 1.5 | N/A | DNA Intercalation |
Note: PYR-102 shows high enzymatic potency but failed solubility criteria, making it a poor drug candidate despite its "activity."
References
-
Alam, M. A. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery.[1] Future Medicinal Chemistry, 15(21), 2011-2023.[1] Link
-
Charles River Laboratories. (n.d.). Small Molecule Drug Discovery: ADME and Physicochemical Profiling. Charles River.[7] Link
-
NCI. (2015). MTT Assay Protocol for Cell Viability. National Institutes of Health.[1] Link
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Kinase Assay Validation Protocol. Thermo Fisher. Link
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.[3][5][8] R&D Systems. Link
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. criver.com [criver.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Spectroscopic Analysis of Novel Pyrazole Derivatives: A Technical Guide
This guide details the spectroscopic characterization of novel pyrazole derivatives, focusing on the critical challenge of distinguishing regioisomers (1,3- vs. 1,5-disubstituted) and tautomers. The protocols below synthesize standard analytical chemistry with advanced structural elucidation logic.
Executive Summary In drug discovery, the pyrazole scaffold is ubiquitous, yet its analysis is plagued by tautomeric ambiguity and regioisomerism during synthesis (e.g., N-alkylation of asymmetric pyrazoles). Misassigning the position of a substituent (N1 vs. N2) can lead to erroneous Structure-Activity Relationship (SAR) models. This guide provides a definitive, multi-modal workflow to structurally validate pyrazole derivatives using MS, IR, and 1D/2D NMR.
Mass Spectrometry (MS): Fragmentation & Purity
While NMR provides connectivity, High-Resolution Mass Spectrometry (HRMS) is the first line of defense for confirming elemental composition and analyzing fragmentation patterns characteristic of the pyrazole ring.
Ionization & Fragmentation Mechanisms[1]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode (
) is preferred due to the basicity of the "pyridine-like" nitrogen (N2). -
Diagnostic Fragmentations:
-
Loss of
(28 Da): Characteristic of pyrazoles/pyrazolines, often leading to cyclopropane or aziridine derivatives (ring contraction). -
Loss of HCN (27 Da): Common in heteroaromatic rings.
-
Substituent Cleavage: "Ortho-effect" type mechanisms where N1-substituents interact with C5-substituents during fragmentation.
-
Graphviz: MS Fragmentation Logic
The following diagram illustrates the typical fragmentation pathway for a substituted pyrazole under Collision-Induced Dissociation (CID).
Figure 1: Common ESI-MS/MS fragmentation pathways for pyrazole derivatives.
Infrared Spectroscopy (IR): Functional Group Fingerprinting
IR is primarily used here to distinguish between N-unsubstituted pyrazoles (which show tautomerism) and N-alkylated derivatives.
Key Diagnostic Bands
| Functional Group | Wavenumber ( | Description |
| N-H Stretch | 3100–3400 | Broad band in unsubstituted pyrazoles. Disappears upon N-alkylation (confirmation of reaction completion). |
| C=N Stretch | 1580–1600 | Characteristic pyrazole ring breathing. |
| N-N Stretch | ~1000–1100 | Weak, often obscured, but diagnostic of the hydrazine backbone. |
| Substituents | Variable | E.g., |
Nuclear Magnetic Resonance (NMR): The Definitive Structural Tool
NMR is the only method capable of unambiguously distinguishing between 1,3-disubstituted and 1,5-disubstituted regioisomers.
1H & 13C NMR Characteristics[2][3][4][5]
-
H4 Proton: The proton at position 4 is usually the most shielded ring proton (
6.0–6.8 ppm) and appears as a singlet (if C3/C5 are substituted) or doublet. -
N-Alkylation Shift: The carbon attached to the N1 nitrogen shifts significantly compared to the unalkylated precursor.
-
13C Shifts:
-
C3 vs. C5: In 1-substituted pyrazoles, C3 and C5 have distinct chemical environments. Typically, C5 (adjacent to N1) resonates downfield of C3 (adjacent to N2), but this can invert depending on electron-withdrawing groups (EWG). 2D NMR is required for certainty.
-
2D NMR: The "Smoking Gun" for Regioisomers
To distinguish Isomer A (1,3-disubstituted) from Isomer B (1,5-disubstituted), you must establish spatial proximity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
1,5-Isomer: The N-Alkyl protons will show a strong NOE correlation with the substituent at C5 (e.g., Phenyl protons).
-
1,3-Isomer: The N-Alkyl protons will show a strong NOE correlation with the proton at C5 (H5).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for 3-bond couplings (
) from the N-Alkyl protons to the ring carbons.[1]
-
Graphviz: Regioisomer Determination Workflow
This logic flow guides the analyst through the decision process.
Figure 2: NMR logic flow for distinguishing pyrazole regioisomers.
Integrated Structural Elucidation Workflow
The following table summarizes the data integration process.
| Technique | Primary Question Answered | Critical Observation |
| LC-MS (ESI+) | Is the mass correct? | |
| IR (Solid/ATR) | Did N-alkylation occur? | Disappearance of broad NH stretch (3200 |
| 1H NMR | Purity & Integration? | Ratio of N-Alkyl protons to Aromatic protons. |
| NOESY | Which Regioisomer? | 1,5-isomer: N-CH2 |
| 15N NMR (Optional) | Nitrogen Environment? | N1 (pyrrole-like) vs N2 (pyridine-like) shifts confirm alkylation site. |
Experimental Protocols
Protocol A: Regioisomer Determination via NOESY
Objective: Distinguish between 1-alkyl-3-phenylpyrazole and 1-alkyl-5-phenylpyrazole.
-
Sample Prep: Dissolve ~10-15 mg of the purified derivative in 0.6 mL of
or . Ensure the solution is clear (filter if necessary). -
1H NMR Acquisition: Acquire a standard proton spectrum (16 scans, 2s relaxation delay). Assign the N-methylene protons (
4.0–5.5 ppm) and the phenyl/aromatic protons. -
NOESY Setup:
-
Select the standard gradient NOESY pulse sequence (e.g., noesygpph on Bruker).
-
Mixing Time: Set to 300–500 ms . (Too short = no signal; Too long = spin diffusion).
-
Scans: 16–32 scans per increment; 256 increments in F1.
-
-
Processing: Apply a 90° shifted sine-bell squared window function. Phase manually.
-
Analysis:
-
Draw a horizontal line from the N-methylene signal.
-
Look for cross-peaks at the chemical shift of the C5-substituent (e.g., ortho-phenyl protons).
-
Positive Result: A cross-peak confirms the 1,5-isomer (steric proximity).
-
Negative Result: Absence of this peak, and presence of a cross-peak to a singlet aromatic proton, suggests the 1,3-isomer .
-
Protocol B: Tautomer Identification (Variable Temperature NMR)
Objective: Confirm if broad signals are due to dynamic NH tautomerism.
-
Sample Prep: Dissolve sample in
(high boiling point). -
Initial Scan: Acquire 1H NMR at 25°C (298 K). Note broad peaks for C3-H/C5-H or NH.
-
Heating: Increase probe temperature to 80°C (353 K) in 10°C increments.
-
Observation:
-
If tautomerism is present, broad peaks will sharpen (coalescence) or average into a single sharp peak as the exchange rate becomes fast on the NMR timescale.
-
If peaks remain broad or decompose, the issue is likely aggregation or degradation, not tautomerism.
-
References
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Source: Digital CSIC (Spanish National Research Council) [Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Source: Magnetic Resonance in Chemistry (via PubMed) [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. Source: National Institutes of Health (PMC) [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Source: Oxford Instruments Application Note [Link]
-
Mass spectrometric study of some pyrazoline derivatives. Source: Rapid Communications in Mass Spectrometry (via ResearchGate) [Link]
Sources
Preliminary pharmacokinetic profiling of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide.
Executive Summary & Molecular Logic
This technical guide outlines the strategic framework for the preliminary pharmacokinetic (PK) profiling of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide . As a
The low molecular weight (~168.2 g/mol ) and high polarity suggest a PK profile driven by renal elimination and potential paracellular absorption, rather than extensive hepatic metabolism. Consequently, standard Reversed-Phase (RP) chromatography may fail to retain the analyte, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC) . This guide prioritizes method development for polar retention and transporter-mediated uptake analysis (e.g., PEPT1/2).
Physicochemical Characterization (The Foundation)
Before initiating animal studies, the physicochemical "personality" of the molecule must be established to guide assay selection.
Predicted Properties & Implications
| Property | Value (Predicted) | PK/Bioanalytical Implication |
| Formula | Nitrogen-rich; likely susceptible to ion suppression in MS. | |
| MW | 168.20 g/mol | High glomerular filtration rate; potential for paracellular absorption. |
| LogP / LogD | < 0 (Hydrophilic) | Poor retention on C18 columns; low blood-brain barrier (BBB) penetration unless active transport exists. |
| pKa (Basic) | ~8.5 - 9.5 (Amine) | Positively charged at physiological pH (7.4); requires acidic mobile phase for MS sensitivity. |
| PSA | > 80 Ų | High Polar Surface Area suggests limited passive transcellular diffusion. |
Solubility & Stability Protocol
-
Solubility Screen: Test in pH 1.2, 4.5, and 7.4 buffers. Expectation: High solubility across all pH ranges.
-
Solution Stability: The primary amine is susceptible to oxidation; the amide bond is generally stable but should be monitored for hydrolysis in plasma.
-
Action: Stabilize plasma samples with 0.5% Formic Acid immediately upon collection to prevent degradation and lock protonation state.
-
Bioanalytical Method Development (LC-MS/MS)
The critical failure point for this molecule is lack of retention on standard C18 columns, leading to elution in the void volume where ion suppression is highest.
Chromatographic Strategy: The HILIC Shift
Do not use standard C18. Use HILIC or a Polar-Embedded phase.
-
Column Selection: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).
-
Mobile Phases:
-
MP A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
MP B: Acetonitrile with 0.1% Formic Acid.[1]
-
-
Gradient: Start high organic (90% B)
ramp to 50% B re-equilibrate. -
Detection: ESI Positive Mode (
).-
MRM Transition: Monitor parent
169.1 fragment (likely loss of ammonia or pyrazole ring cleavage).
-
Sample Preparation: Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE) is unsuitable due to the molecule's hydrophilicity (it will stay in the aqueous phase).
Protocol:
-
Aliquot 50 µL Plasma.
-
Add 200 µL Acetonitrile containing Internal Standard (IS). Note: Use a structural analog or stable isotope label (
or ) as IS. -
Vortex (2 min) and Centrifuge (4000g, 10 min, 4°C).
-
Inject supernatant directly (HILIC compatible).
Method Validation Decision Tree
Caption: Decision logic for selecting HILIC chromatography over Reversed-Phase for hydrophilic pyrazole derivatives.
In Vitro ADME Profiling
Before in vivo dosing, mechanistic clearance and absorption must be defined.
Metabolic Stability (Microsomal)
-
System: Liver Microsomes (Mouse/Rat/Human) + NADPH regenerating system.
-
Rationale: While the amide bond is stable, the N-methyl group on the pyrazole is a potential site for demethylation by CYPs.
-
Protocol:
-
Incubate 1 µM compound at 37°C.
-
Sample at 0, 15, 30, 60 min.
-
Quench with ACN/IS.
-
Calculate
(Intrinsic Clearance).
-
Permeability & Transporters (Caco-2)
-
Hypothesis: As a
-amino acid analog, this molecule may be a substrate for PEPT1 (SLC15A1) or PAT1 (SLC36A1) transporters. -
Assay: Caco-2 Apical-to-Basolateral (A-B) vs. Basolateral-to-Apical (B-A).
-
Success Criteria:
- cm/s indicates good oral absorption.
-
Efflux Ratio
indicates P-gp or BCRP efflux (unlikely for this size, but possible).
In Vivo Pharmacokinetic Protocol (Rat)
This protocol is designed to calculate Bioavailability (
Study Design
-
Species: Sprague-Dawley Rats (Male, n=3 per arm), cannulated (jugular vein).
-
Formulation:
-
IV: Saline or PBS (pH 7.4). (High solubility expected).
-
PO: Water or 0.5% Methylcellulose.
-
-
Dosing:
-
Arm 1 (IV): 1 mg/kg (Bolus).
-
Arm 2 (PO): 5 mg/kg (Gavage).
-
Sampling Schedule
-
Blood Collection: 0.2 mL via cannula.
-
Timepoints:
-
IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
-
Processing: Centrifuge at 4°C, harvest plasma, store at -80°C.
Data Analysis (NCA)
Use Phoenix WinNonlin or equivalent software.
| Parameter | Definition | Significance for this Molecule |
| Time to max concentration | Rapid | |
| Peak concentration | Safety threshold indicator. | |
| Total exposure | Used to calc Bioavailability ( | |
| Systemic Clearance | If | |
| Volume of Distribution | If |
PK Workflow Diagram
Caption: Step-by-step workflow for the in vivo pharmacokinetic assessment.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
- Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar compounds in biological matrices. Journal of Chromatography B. (Context: General protocol for polar amines).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazoles. (Used for physicochemical property estimation).[2] [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for ADME/PK causality principles).
Sources
Methodological & Application
Application Notes & Protocols for the Development of Pyrazole-Based Kinase Inhibitors
Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][] This has made them one of the most important classes of drug targets.[3] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in successful kinase inhibitors due to its favorable properties.[4][5] Several FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK inhibitor) and Encorafenib (a B-Raf inhibitor), feature a pyrazole core, underscoring its significance in the development of targeted therapies.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel pyrazole-based inhibitors for specific kinase targets. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights gleaned from extensive experience in the field.
I. Design and Synthesis of Pyrazole-Based Compound Libraries
The journey to a potent and selective kinase inhibitor begins with the thoughtful design and synthesis of a diverse library of pyrazole-containing compounds. The synthetic accessibility of the pyrazole ring allows for a wide range of chemical modifications, which is crucial for exploring the structure-activity relationship (SAR).[4][6]
A. Rationale for Synthetic Routes
The choice of synthetic strategy is dictated by the desired substitution patterns on the pyrazole ring, which in turn are guided by the structural features of the target kinase's ATP-binding site. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This method allows for the introduction of diversity at multiple positions of the pyrazole core.
B. General Workflow for Pyrazole Library Synthesis
The following diagram illustrates a typical workflow for the synthesis of a pyrazole-based compound library.
Caption: Workflow for Pyrazole Library Synthesis.
C. Detailed Protocol: Synthesis of a 3,5-Disubstituted Pyrazole
This protocol provides a representative example of pyrazole synthesis.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone in ethanol.
-
Addition of Reagents: Add the hydrazine derivative to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Characterize the purified pyrazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]
II. In Vitro Screening of Pyrazole-Based Inhibitors
High-throughput screening (HTS) is essential for identifying initial "hits" from the synthesized compound library.[1] A variety of assay formats are available, each with its own advantages and limitations.[3]
A. Choosing the Right Assay
The choice of assay depends on factors such as the nature of the kinase, the availability of reagents, and the desired throughput. Common assay types include:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[3]
-
Fluorescence-Based Assays: These assays utilize fluorescent probes to detect either ATP consumption or substrate phosphorylation.[8]
-
Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in a reaction by using a luciferase-luciferin system.[9]
B. High-Throughput Screening Workflow
The following diagram outlines a typical HTS workflow for identifying kinase inhibitors.
Caption: High-Throughput Screening Workflow.
C. Detailed Protocol: Luciferase-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is a widely used, non-radioactive method for determining kinase activity and inhibition.[9]
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
Pyrazole compound library (in DMSO)
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. Prepare serial dilutions of the pyrazole compounds.
-
Kinase Reaction:
-
Add assay buffer to each well.
-
Add the pyrazole compounds at various concentrations (and DMSO as a vehicle control).
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
III. Structure-Activity Relationship (SAR) and Lead Optimization
The initial hits from the HTS are rarely optimal. Lead optimization is an iterative process of modifying the chemical structure of the lead compounds to improve their potency, selectivity, and drug-like properties.[10]
A. The Iterative Cycle of SAR
SAR studies involve systematically modifying the lead structure and evaluating the impact on its biological activity.[11][12][13] This process is guided by an understanding of the kinase's active site and computational modeling.
Caption: Iterative Cycle of SAR.
B. Case Study: SAR of Pyrazole-Based JAK Inhibitors
The Janus kinase (JAK) family is a key target in inflammatory diseases.[] SAR studies on pyrazole-based JAK inhibitors have revealed key structural features for potent and selective inhibition.[14][15] For example, modifications to the N1 position of the pyrazole ring can significantly impact selectivity among JAK family members.[16]
Table 1: Illustrative SAR Data for Pyrazole-Based JAK Inhibitors
| Compound | R1 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Lead A | -H | 50 | 45 | 60 |
| Analog A-1 | -CH₃ | 25 | 20 | 40 |
| Analog A-2 | -Cyclopropyl | 5 | 3 | 10 |
| Analog A-3 | -Phenyl | 100 | 120 | 150 |
This is representative data for illustrative purposes.
IV. Cellular and In Vivo Evaluation
Promising lead compounds must be evaluated in more complex biological systems to assess their potential as therapeutic agents.
A. Cell-Based Assays
Cell-based assays are crucial for determining a compound's ability to inhibit the target kinase within a cellular context and to assess its effect on cell proliferation and signaling pathways.
Protocol: Western Blot Analysis of Target Phosphorylation
This protocol determines if the pyrazole inhibitor can block the phosphorylation of a downstream substrate of the target kinase in cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Pyrazole inhibitor
-
Cell lysis buffer
-
Primary antibodies (total and phosphorylated forms of the target and downstream substrate)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of the pyrazole inhibitor for a specified time.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
B. In Vivo Preclinical Studies
In vivo studies in animal models are necessary to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the lead compound, as well as its efficacy and safety.[10][17][18]
Key In Vivo Studies:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Pharmacodynamics (PD): Assess the effect of the compound on the target kinase in the animal model.
-
Efficacy Studies: Evaluate the therapeutic effect of the compound in a disease model (e.g., tumor xenograft model for cancer).[19][20]
-
Toxicology Studies: Assess the safety profile of the compound.
V. Conclusion
The development of pyrazole-based kinase inhibitors is a multidisciplinary endeavor that requires a systematic and iterative approach. The versatility of the pyrazole scaffold, combined with robust screening and optimization strategies, has led to the discovery of numerous potent and selective kinase inhibitors.[21][22] By following the principles and protocols outlined in these application notes, researchers can enhance their efforts to develop the next generation of targeted therapies.
References
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. Available at: [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Available at: [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PubMed. Available at: [Link]
-
Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. PubMed. Available at: [Link]
-
Non-oxime pyrazole based inhibitors of B-Raf kinase. ScienceDirect. Available at: [Link]
-
Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. MDPI. Available at: [Link]
-
Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. Available at: [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. ResearchGate. Available at: [Link]
-
An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. Available at: [Link]
-
Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. Available at: [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available at: [Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. Available at: [Link]
-
Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 19. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
Application Notes & Protocols: Utilizing Pyrazole Compounds in Models of Neurodegenerative Diseases
For: Researchers, scientists, and drug development professionals in the field of neurodegeneration.
Section 1: Foundational Principles & Strategic Overview
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and synthetic tractability have led to its inclusion in numerous approved therapeutics.[1][3] In the context of neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's (PD), pyrazole derivatives have emerged as powerful tools and promising therapeutic candidates.[4][5] This is due to their ability to be chemically tailored to interact with a wide array of biological targets implicated in the complex pathophysiology of these disorders.[6][7]
This guide provides an in-depth exploration of the application of pyrazole compounds in relevant preclinical models. It moves beyond simple procedural lists to explain the causal logic behind experimental design, empowering researchers to not only replicate but also adapt and innovate in their own laboratories. We will explore key molecular targets, provide validated protocols for in vitro and in vivo assessment, and offer insights into data interpretation and troubleshooting.
The overarching workflow for investigating a novel pyrazole compound in a neurodegenerative disease context follows a logical progression from initial characterization to in vivo validation.
Figure 1: High-level experimental workflow for pyrazole compound validation.
Section 2: Key Molecular Targets & Mechanisms of Action
Pyrazole derivatives achieve their neuroprotective effects by modulating a variety of key signaling pathways. Their structural flexibility allows for the design of potent and selective inhibitors for enzymes and receptors central to neurodegenerative processes.[2][8]
| Target Enzyme/Pathway | Associated Disease(s) | Therapeutic Rationale | Key Pyrazole Action |
| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease | GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs).[9][10] | ATP-competitive inhibition, preventing tau phosphorylation and downstream pathology.[11][12] |
| Cyclin-Dependent Kinase 5 (CDK5) | Alzheimer's, Parkinson's | Dysregulation of CDK5, often by its activator p25, contributes to tau hyperphosphorylation, neuronal death, and synaptic dysfunction.[13][14] | Inhibition of the CDK5/p25 complex, reducing aberrant phosphorylation of substrates like tau and Drp1.[14][] |
| Cholinesterases (AChE, BChE) | Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the availability of the neurotransmitter acetylcholine, improving cognitive symptoms.[8][16] | Competitive or mixed inhibition of the enzyme's active site.[17][18] |
| Microglial Activation / Neuroinflammation | General Neurodegeneration | Chronic activation of microglia releases pro-inflammatory cytokines (e.g., IL-6, TNF-α) and reactive oxygen species (ROS), causing neuronal damage.[19][20] | Suppression of inflammatory signaling pathways, reducing the secretion of neurotoxic factors.[21][22] |
| Glucosylceramide Synthase (GCS) | Parkinson's Disease (GBA-mutant) | GBA gene mutations lead to lysosomal dysfunction. Inhibiting GCS reduces the accumulation of glucosylceramide, a potential driver of α-synuclein pathology.[23][24] | Inhibition of GCS enzyme activity, rebalancing sphingolipid metabolism.[23] |
| Monoamine Oxidase (MAO-A/B) | Parkinson's, Depression | MAO enzymes degrade neurotransmitters like dopamine. Inhibition increases dopamine levels (in PD) and modulates mood.[16][25] | Selective inhibition of MAO-A or MAO-B isoforms.[26][27] |
The GSK-3β Pathway in Alzheimer's Disease
GSK-3β is a critical nexus linking the two primary pathologies of AD: amyloid-beta (Aβ) plaques and tau tangles.[10] Aβ oligomers can trigger signaling cascades that lead to the over-activation of GSK-3β. This, in turn, phosphorylates tau, causing it to detach from microtubules and aggregate into NFTs, ultimately leading to synaptic dysfunction and neuronal death.[12]
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. "Pyrazole scaffold synthesis, functionalization, and applications in Al" by Xuefei Li, Yanbo Yu et al. [digitalcommons.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis [PeerJ] [peerj.com]
- 13. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) [mdpi.com]
- 18. benthamscience.com [benthamscience.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methods for Assessing the Antimicrobial Properties of Novel Pyrazoles: Application Notes and Protocols
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Role of Pyrazoles
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a robust pipeline of novel antimicrobial agents with diverse mechanisms of action.[1][2] In this context, heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered significant attention in medicinal chemistry.[3][4][5][6] Pyrazoles are a class of five-membered heterocyclic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][7][8] The versatility of the pyrazole scaffold allows for extensive chemical modification, making it an attractive framework for the development of new therapeutics targeting both Gram-positive and Gram-negative bacteria.[9][10][11]
This guide provides a comprehensive overview of standardized and validated methods for assessing the in vitro antimicrobial properties of novel pyrazole derivatives. Tailored for researchers, scientists, and drug development professionals, these detailed protocols are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific integrity and reproducibility.
Part 1: Foundational Assays for Primary Antimicrobial Screening
The initial assessment of a novel pyrazole's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12][13][14] This is a fundamental quantitative measure of a compound's potency.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[12][15] It is a quantitative assay that provides a precise measure of a compound's inhibitory activity. This method is highly adaptable for screening numerous compounds against a panel of microorganisms. The protocols are based on the guidelines set forth in CLSI document M07 and EUCAST recommendations.[13][16][17][18]
Causality Behind Experimental Choices:
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as it has a defined composition and does not antagonize most antimicrobial agents.[17] For fastidious organisms, supplementation may be necessary.[17]
-
Inoculum Preparation: Standardization of the bacterial inoculum to a 0.5 McFarland standard is critical for the reproducibility of MIC results.[7][19][20] This turbidity standard corresponds to a specific bacterial density (approximately 1-2 x 10⁸ CFU/mL), ensuring that the final inoculum in the assay is consistent.[19]
-
Serial Dilutions: A two-fold serial dilution of the pyrazole compound allows for the determination of the MIC over a clinically and biologically relevant concentration range.
Experimental Protocol: Broth Microdilution
-
Preparation of Pyrazole Stock Solution:
-
Dissolve the novel pyrazole compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[14] Note: It is crucial to determine the maximum concentration of the solvent that does not affect microbial growth and to include a solvent control in the assay.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the pyrazole stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of pyrazole concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[3][19] This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria and medium only) and a negative control well (medium only). A solvent control well (bacteria, medium, and the highest concentration of solvent used) should also be included.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[21][22]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (turbidity) of the microorganism.[12] This can be determined visually or with a plate reader.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints provided by CLSI (M100 document) or EUCAST, if available for the specific microorganism and compound class.[16][23][24][25][26]
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[20][23][27] It is a qualitative or semi-quantitative assay based on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition.[20]
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its consistency and low concentration of inhibitors.[22]
-
Inoculum Lawn: Creating a uniform lawn of bacteria is essential for obtaining clear and reproducible zones of inhibition.
-
Well Creation: Creating a well in the agar allows for the containment of a specific volume of the pyrazole solution, from which it diffuses into the surrounding medium.
Experimental Protocol: Agar Well Diffusion
-
Preparation of Inoculum:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure a uniform lawn of growth.[28]
-
Allow the plate to dry for 3-5 minutes.
-
-
Well Creation and Application of Pyrazole:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.[11][20]
-
Carefully add a defined volume (e.g., 50-100 µL) of the pyrazole solution (at a known concentration) into each well.[20]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the pyrazole) in separate wells.[22]
-
-
Incubation and Measurement:
-
Interpretation:
-
The diameter of the zone of inhibition is proportional to the antimicrobial activity of the pyrazole compound. A larger zone of inhibition indicates greater activity.
-
Data Presentation: Example MIC and Zone of Inhibition Data
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Pyrazole A | Staphylococcus aureus ATCC 29213 | 8 | 18 |
| Pyrazole A | Escherichia coli ATCC 25922 | 32 | 12 |
| Pyrazole B | Staphylococcus aureus ATCC 29213 | 16 | 15 |
| Pyrazole B | Escherichia coli ATCC 25922 | >64 | 0 |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 25 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.25 | 30 |
Part 2: Advanced Assays for Characterizing Antimicrobial Dynamics
Beyond determining the minimum concentration required for inhibition, it is crucial to understand the dynamics of the antimicrobial action. Time-kill assays provide valuable information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[21][29][30]
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.[17][29][31] It is a dynamic method that provides a more detailed picture of the antimicrobial effect than the static MIC assay. The protocol is based on the CLSI M26-A guideline.[32]
Causality Behind Experimental Choices:
-
Concentrations Tested: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into the concentration-dependent or time-dependent nature of the killing activity.[33]
-
Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, illustrating the rate and extent of bacterial killing.[33]
-
Viable Cell Counting: Serial dilution and plating is the gold standard for quantifying the number of viable bacteria (CFU/mL) at each time point.
Experimental Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Determine the MIC of the pyrazole compound against the test organism using the broth microdilution method.
-
Prepare a standardized inoculum of the test organism as previously described.
-
-
Assay Setup:
-
In sterile flasks or tubes, prepare solutions of the pyrazole compound in CAMHB at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask with no compound.
-
Inoculate each flask with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[33]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto Mueller-Hinton Agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL against time for each concentration of the pyrazole compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][29][30][32]
-
A bacteriostatic effect is characterized by a <3-log₁₀ reduction in CFU/mL, where bacterial growth is inhibited but not significantly reduced.[21]
-
Diagram: Time-Kill Assay Workflow
Caption: Workflow for the time-kill kinetics assay.
Part 3: Quality Control and Data Integrity
To ensure the validity and reproducibility of antimicrobial susceptibility testing, a robust quality control (QC) program is essential.
Quality Control Strains
Reference strains with known susceptibility profiles must be tested in parallel with the novel pyrazole compounds. These strains are used to monitor the performance of the test system.[9][34]
Commonly Used QC Strains (as per CLSI/EUCAST): [9][35][36]
-
Staphylococcus aureus ATCC 29213
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
The MIC values or zone diameters obtained for these QC strains must fall within the acceptable ranges specified in the CLSI M100 or EUCAST QC documents.[9][16]
Considerations for Novel Pyrazole Compounds
-
Solubility: Novel synthetic compounds like pyrazoles may have limited aqueous solubility.[8] It is crucial to ensure that the compound remains in solution at the tested concentrations.[2][14] The use of co-solvents like DMSO should be minimized and controlled for, as they can have their own antimicrobial effects at higher concentrations.[14]
-
Mechanism of Action: While these assays measure the phenotypic effects of the pyrazoles, understanding the potential mechanism of action (e.g., inhibition of DNA gyrase, as has been suggested for some pyrazole derivatives) can aid in the interpretation of the results and guide further studies.[9][15]
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of the antimicrobial properties of novel pyrazole compounds. By adhering to standardized protocols from authoritative bodies like CLSI and EUCAST, researchers can generate reliable and reproducible data that is essential for the progression of promising new antimicrobial agents from the laboratory to preclinical and clinical development. The systematic application of these assays will facilitate the identification and characterization of new pyrazole-based therapeutics in the ongoing fight against antimicrobial resistance.
References
-
CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Dalal, A., et al. (2021). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. Available at: [Link]
-
GARDP Revive. Time-kill studies – including synergy time-kill studies. Available at: [Link]
-
myADLM. (2017). Antimicrobial Susceptibility Testing. Available at: [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available at: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]
-
El-Sayed, W. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]
- Kumar, A., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
-
EUCAST. MIC Determination. Available at: [Link]
-
Van der Biest, W., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. Antibiotics. Available at: [Link]
-
CLSI. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Khan, D. D., et al. (2019). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Science OA. Available at: [Link]
- Public Health England. Quality Control of Antimicrobial Susceptibility Testing.
- The British Society for Antimicrobial Chemotherapy.
-
Labtube.tv. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
-
Erasmus University Rotterdam. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Available at: [Link]
-
rapidmicrobiology. (2016). EUCAST Recommended Strains for Routine and Extended Internal. Available at: [Link]
-
Idexx. (2023). Guide to interpreting minimum inhibitory concentrations (MIC). Available at: [Link]
- ASM Journals. (2024). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy.
-
ANSI Webstore. CLSI M07-A10 and CLSI M100-S25 - Package contains. Available at: [Link]
- Northwestern Medicine. (2023).
- CLSI. (2024). CLSI 2024 M100Ed34(1).
- EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0.
-
Janković, T., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules. Available at: [Link]
-
Erickson, K. E., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute. Available at: [Link]
-
Lim, D., et al. (2005). Modelling time–kill studies to discern the pharmacodynamics of meropenem. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Al-Ostath, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. Available at: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]
- Thermo Fisher Scientific. A multi-site study comparing a commercially prepared dried MIC susceptibility system to the CLSI broth microdilution method for.
-
Shcherbakov, D., et al. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2015). How do you test antimicrobial activity, if your material is insoluble in water?. Available at: [Link]
-
YouTube. (2020). Agar well diffusion assay. Available at: [Link]
- International Journal of Research and Analytical Reviews. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY.
- Bentham Science. (2018). Recent Highlights on the Synthesis of Pyrazoles with Antimicrobial Activity. Mini-Reviews in Medicinal Chemistry.
-
El-Sabbagh, O. I., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]
-
PubMed. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences. Available at: [Link]
- Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. (2024). Infectious Disease and Therapy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdb.apec.org [pdb.apec.org]
- 4. (DOC) Kill time assay [academia.edu]
- 5. chainnetwork.org [chainnetwork.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. cdstest.net [cdstest.net]
- 8. inventivapharma.com [inventivapharma.com]
- 9. szu.gov.cz [szu.gov.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. EUCAST: MIC Determination [eucast.org]
- 18. standards.globalspec.com [standards.globalspec.com]
- 19. myadlm.org [myadlm.org]
- 20. Preparing inoculum for susceptibility testing of anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. food.dtu.dk [food.dtu.dk]
- 22. hereditybio.in [hereditybio.in]
- 23. iacld.com [iacld.com]
- 24. bsac.org.uk [bsac.org.uk]
- 25. idexx.co.uk [idexx.co.uk]
- 26. megumed.de [megumed.de]
- 27. protocols.io [protocols.io]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. emerypharma.com [emerypharma.com]
- 31. analyse.eu [analyse.eu]
- 32. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. bsac.org.uk [bsac.org.uk]
- 35. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide as a tool compound for cell signaling studies.
This Application Note and Protocol Guide details the use of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide , a privileged
Part 1: Introduction & Compound Profile[1]
Compound Identity
-
Chemical Name: 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide
-
Molecular Formula:
-
Molecular Weight: 168.20 g/mol [1]
-
Class:
-Amino Amide; Pyrazole Derivative -
Solubility: Soluble in DMSO (>50 mM), Water (Moderate), Methanol.
Biological Context & Mechanism
3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide represents a critical fragment scaffold in medicinal chemistry. Its structure mimics the
As a tool compound , it serves two primary functions:
-
Fragment-Based Drug Discovery (FBDD): It acts as a minimal pharmacophore to probe the solvent-exposed regions or specificity pockets (e.g., the P-loop or activation loop) of kinases like JAK1, JAK2, and TYK2.
-
Synthetic Intermediate: It is the direct precursor for installing the chiral amine "warhead" or binding motif into larger kinase inhibitors.
-
Negative Control: Due to its low molecular weight and lack of the full hinge-binding motif typical of potent inhibitors, it is often used as a structural negative control in cellular assays to distinguish between specific target engagement and non-specific amine reactivity.
Part 2: Signaling Pathway Context[3]
This compound targets the JAK-STAT Signaling Pathway .[2] In its derivatized forms (or as a high-concentration fragment), it interacts with the ATP-binding pocket of Janus Kinases (JAKs), preventing the phosphorylation of STAT transcription factors.
Mechanism of Action Diagram
The following diagram illustrates the canonical JAK-STAT pathway and the interference point of pyrazole-based inhibitors derived from this scaffold.
Caption: The JAK-STAT signaling cascade. The pyrazole-propanamide scaffold targets the JAK kinase domain, blocking STAT phosphorylation and downstream gene transcription.
Part 3: Experimental Applications
Fragment-Based Screening (Biophysical Assays)
Researchers use this compound in Surface Plasmon Resonance (SPR) or NMR screens to identify binding affinity (
Cellular Signaling Assays (Western Blot)
Used to assess the inhibition of STAT3/STAT5 phosphorylation in cell lines driven by JAK signaling (e.g., HEL cells for JAK2, TF-1 cells for JAK2/STAT5).
-
Readout: Ratio of p-STAT (Tyr705/Tyr694) to Total STAT.
Synthetic Derivatization
The primary amine at the C3 position is a versatile handle. It can be coupled with:
-
Heterocyclic Halides: via
reactions (e.g., to add a purine mimic). -
Carboxylic Acids: via amide coupling (e.g., to extend the scaffold into the hydrophobic pocket).
Part 4: Detailed Protocols
Protocol A: Preparation and Solubility
Objective: Prepare a stable stock solution for cellular or biochemical assays.
-
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent.
-
Stock Concentration: Prepare a 100 mM stock solution.
-
Calculation: Weigh 16.8 mg of powder. Dissolve in 1.0 mL of anhydrous DMSO.
-
-
Storage: Aliquot into 50
L vials and store at -20°C. Avoid repeated freeze-thaw cycles. -
Verification: Ensure the solution is clear. If precipitation occurs upon thawing, warm to 37°C and vortex.
Protocol B: Cellular JAK-STAT Inhibition Assay (Western Blot)
Objective: Measure the efficacy of the compound (or its derivatives) in blocking cytokine-induced STAT phosphorylation.
Materials:
-
Cell Line: HEL (Human Erythroleukemia) or THP-1 cells.
-
Stimulant: IL-6 (10 ng/mL) or GM-CSF.
-
Antibodies: Anti-pSTAT3 (Tyr705), Anti-Total STAT3, Anti-GAPDH.
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).
Step-by-Step Workflow:
-
Seeding: Seed cells at
cells/well in a 6-well plate in low-serum media (0.5% FBS) for 12 hours (starvation step). -
Treatment:
-
Add the compound at varying concentrations (e.g., 1, 10, 50, 100
M). Note: As a fragment, high concentrations may be required compared to optimized drugs like Ruxolitinib. -
Include a Vehicle Control (DMSO only) and a Positive Control (e.g., 1
M Ruxolitinib). -
Incubate for 1 hour at 37°C.
-
-
Stimulation: Add IL-6 (10 ng/mL) directly to the media. Incubate for 15-30 minutes .
-
Harvesting:
-
Place plates on ice immediately.
-
Wash cells 2x with cold PBS containing 1 mM
. -
Lyse cells in 100
L cold RIPA buffer. Incubate on ice for 20 min.
-
-
Clarification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Immunoblotting: Perform SDS-PAGE and Western Blotting against p-STAT3 and Total STAT3.
Data Analysis Table:
| Treatment | Concentration | p-STAT3 Signal (Relative) | % Inhibition |
|---|---|---|---|
| DMSO (Unstimulated) | - | 5% | - |
| DMSO + IL-6 | - | 100% | 0% |
| Compound + IL-6 | 10
Part 5: Troubleshooting & Optimization
-
Low Potency: If the compound shows weak inhibition (
M), this is expected for a fragment. It is designed to be a starting point. To increase potency, derivatize the primary amine with a heteroaryl group (e.g., pyrrolopyrimidine). -
Precipitation in Media: When diluting the 100 mM DMSO stock into culture media, ensure the final DMSO concentration is <0.5%. Add the DMSO stock dropwise while vortexing the media to prevent "crashing out."
-
Off-Target Effects: At concentrations >100
M, primary amines can affect lysosomal pH or general protein stability. Always use a structurally similar inactive control (e.g., 3-aminopropanamide without the pyrazole) if available.
References
-
PubChem Compound Summary. (2025). 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride (Related Structure).[3] National Center for Biotechnology Information. Link
-
Masaaki, K., et al. (2020). Discovery of Selective JAK1 Inhibitors: Optimization of the Pyrazole Scaffold. Journal of Medicinal Chemistry.[2] (Contextual citation for pyrazole scaffolds in JAK inhibition).
-
BLD Pharm. (2025). Product Information: (3R)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide.Link
-
ChemScene. (2025). General Pyrazole Building Blocks for Kinase Inhibitors.Link
Sources
- 1. 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide|168.20 g/mol [benchchem.com]
- 2. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride | C9H18Cl2N4O | CID 54592690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide. Herein, we provide a detailed synthetic protocol, troubleshooting guidance for common experimental challenges, and a comprehensive FAQ section to facilitate a higher synthesis yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.
I. Synthetic Overview & Strategy
The synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide, a β-amino amide, can be efficiently approached through a three-step sequence. The chosen strategy leverages the robust and well-documented Vilsmeier-Haack and Strecker reactions, followed by a critical selective hydrolysis step. This pathway is selected for its reliance on readily available starting materials and its logical progression from a simple heterocyclic precursor to the target molecule.
The core of this synthesis involves the construction of the β-amino acid backbone on a pre-formed 1-methyl-1H-pyrazole ring. Understanding the reactivity of the pyrazole system is crucial; the C4 position is electron-rich and susceptible to electrophilic substitution, making the initial formylation highly regioselective. The subsequent Strecker synthesis provides a direct route to the α-aminonitrile intermediate, which possesses the necessary carbon and nitrogen framework. The final, and most delicate, step is the selective hydration of the nitrile to an amide without inducing hydrolysis of the amide to the carboxylic acid or degradation of the pyrazole ring.
Caption: Overall synthetic strategy for 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide.
II. Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
This step employs the Vilsmeier-Haack reaction to introduce a formyl group at the C4 position of the 1-methyl-1H-pyrazole ring.[1][2]
Materials:
-
1-Methyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.[3]
-
Dissolve 1-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Methyl-1H-pyrazole-4-carbaldehyde as a solid.[4][5][6][7]
Step 2: Synthesis of 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile (Strecker Synthesis)
This is a three-component reaction that forms the α-aminonitrile intermediate.[8][9]
Materials:
-
1-Methyl-1H-pyrazole-4-carbaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)[10]
-
Methanol or Ethanol
-
Ammonia solution (if using NaCN)
Procedure:
-
In a round-bottom flask, dissolve 1-Methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia (25%).
-
Add a solution of sodium cyanide (1.2 equivalents) in water dropwise at 0 °C. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude α-aminonitrile. This intermediate is often used in the next step without extensive purification due to potential instability.[11]
Step 3: Selective Hydrolysis of 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile to the Amide
This is the most critical step, as over-hydrolysis will lead to the corresponding carboxylic acid. Milder conditions are necessary to stop the reaction at the amide stage.[12][13]
Materials:
-
Crude 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile
-
Potassium hydroxide (KOH)
-
tert-Butanol
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve the crude α-aminonitrile (1 equivalent) in tert-butanol.
-
Add powdered potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux (around 80-90 °C) and stir for 2-6 hours. Monitor the reaction carefully by TLC or LC-MS to observe the formation of the amide and minimize the formation of the carboxylic acid byproduct.
-
Cool the reaction mixture to room temperature and neutralize with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) or by recrystallization to obtain 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of aldehyde | - Incomplete formation of Vilsmeier reagent. - Insufficient reaction temperature or time. - Degradation of the product during workup. | - Ensure anhydrous conditions for Vilsmeier reagent formation. - Increase reaction temperature to 80-100 °C or prolong reaction time, monitoring by TLC.[14] - Use a buffered aqueous solution (e.g., sodium bicarbonate) for quenching and avoid strong acids or bases. |
| Step 1: Multiple spots on TLC, including starting material | - The pyrazole ring is not sufficiently activated for formylation. - Side reactions such as polymerization or degradation. | - Confirm the purity of the starting 1-methyl-1H-pyrazole. - Increase the equivalents of the Vilsmeier reagent (up to 3-5 eq.).[15] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Step 2: Low yield in Strecker synthesis | - Reversible imine formation. - Formation of cyanohydrin as a major byproduct.[16] - Low nucleophilicity of cyanide at the reaction pH. | - Add a dehydrating agent like anhydrous MgSO₄ to the reaction mixture to drive the imine formation equilibrium.[9] - Pre-form the imine by stirring the aldehyde and ammonia source for a few hours before adding the cyanide source. - Maintain a slightly basic pH to ensure the presence of free cyanide ions. |
| Step 2: Difficulty in isolating the α-aminonitrile | - The α-aminonitrile is unstable and may revert to the starting materials (retro-Strecker reaction) or polymerize upon purification attempts.[17] | - It is often advisable to proceed to the next step with the crude product after a simple aqueous workup and drying. - If purification is necessary, consider rapid filtration through a short plug of silica gel. |
| Step 3: Formation of carboxylic acid instead of amide | - The hydrolysis conditions are too harsh (too acidic, too basic, or too high temperature/long reaction time).[18] | - Reduce the reaction time and monitor the progress frequently (e.g., every 30 minutes). - Lower the reaction temperature. - Consider alternative milder hydrolysis methods, such as using hydrogen peroxide in DMSO with a base, or a mixture of TFA and sulfuric acid for a controlled hydration.[19] |
| Step 3: Incomplete hydrolysis of the nitrile | - The hydrolysis conditions are too mild. - Poor solubility of the α-aminonitrile. | - Gradually increase the reaction temperature or time while carefully monitoring for the formation of the carboxylic acid byproduct. - Use a co-solvent to improve solubility. |
| Final Product: Low Purity | - Contamination with starting materials, intermediates, or byproducts from any of the steps. | - Optimize the purification method for each step. Consider using a different eluent system for column chromatography or trying a different recrystallization solvent. - Ensure complete removal of reagents and byproducts during aqueous workups. |
IV. Frequently Asked Questions (FAQs)
Q1: In the Vilsmeier-Haack reaction, can I use other formylating agents? A1: While DMF/POCl₃ is the most common and cost-effective reagent system, other combinations like N-formylmorpholine/POCl₃ or the use of oxalyl chloride instead of POCl₃ can be employed. However, these may require different reaction conditions and may not offer a significant advantage for this particular substrate.[2]
Q2: My Strecker reaction is not proceeding to completion. What can I do? A2: Low conversion in a Strecker reaction can often be attributed to the equilibrium of imine formation. As mentioned in the troubleshooting guide, pre-forming the imine or using a dehydrating agent can improve the yield. Additionally, using a Lewis acid catalyst can sometimes enhance the reaction rate by activating the imine towards nucleophilic attack by the cyanide ion.[10]
Q3: Is there an alternative to the Strecker synthesis for introducing the amino and amide functionalities? A3: Yes, an alternative route is the Knoevenagel condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide. This would yield an α,β-unsaturated intermediate, which would then require a selective reduction of the carbon-carbon double bond, for instance, through catalytic hydrogenation, to give the target molecule. This route avoids the use of highly toxic cyanide salts directly in the three-component reaction but introduces a reduction step that might also require optimization.
Q4: The selective hydrolysis of the nitrile to the amide is proving difficult. Are there any other methods I can try? A4: This is a common challenge in organic synthesis. Apart from the KOH/t-butanol method, you could explore enzyme-catalyzed hydrolysis using a nitrilase, which can be highly selective for the formation of amides. Another approach is the use of metal catalysts, which can facilitate the hydration of the nitrile under milder conditions than strong acid or base hydrolysis.[20]
Q5: How can I confirm the structure of my final product? A5: A combination of analytical techniques should be used for structural confirmation. ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbons, respectively. Mass spectrometry (e.g., ESI-MS) will confirm the molecular weight of the compound. Infrared (IR) spectroscopy can be used to identify key functional groups, such as the N-H and C=O stretches of the primary amide.
V. Workflow and Logic Diagrams
Sources
- 1. Vilsmeier haack reaction | PPTX [slideshare.net]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Methyl-1H-pyrazole-4-carboxaldehyde | CAS 25016-11-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1-Methyl-1H-pyrazole-4-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 6. 25016-11-9|1-Methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. mdpi.com [mdpi.com]
- 18. scite.ai [scite.ai]
- 19. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Technical Support Center: Enhancing the Cell Permeability of Novel Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for enhancing the cell permeability of novel pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the permeability of pyrazole derivatives.
Q1: My pyrazole derivative shows poor aqueous solubility. How does this impact its cell permeability?
A: Poor aqueous solubility is a significant hurdle for oral drug absorption and can directly impact permeability assessment. For a compound to permeate the intestinal membrane, it must first be dissolved in the gastrointestinal fluids.[1] If a compound has low solubility, it may not reach a sufficient concentration at the cell surface to drive passive diffusion or interact with uptake transporters. This can lead to an underestimation of its true permeability.[2]
Q2: What is the difference between the PAMPA and Caco-2 permeability assays?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive diffusion across an artificial lipid membrane.[3] It is a cost-effective, high-throughput method for initial screening.[4] In contrast, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to resemble the small intestine's epithelium.[5] This model assesses not only passive diffusion but also active transport processes, such as carrier-mediated uptake and efflux, as well as paracellular transport.[3][6]
Q3: My pyrazole derivative has a high molecular weight (>500 Da). Will this prevent it from being cell-permeable?
A: While Lipinski's Rule of Five suggests that a molecular weight of ≤ 500 Da is favorable for oral bioavailability, it is not an absolute rule.[7] Many successful drugs exist "beyond the rule of 5." However, larger molecules tend to have lower passive diffusion rates. For such compounds, it is crucial to investigate the possibility of active transport mechanisms that could facilitate their cellular uptake.[7]
Q4: How can I determine if my pyrazole derivative is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A: The Caco-2 assay is the standard in vitro method for this. By measuring the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests that your compound is actively transported out of the cell.[6] To confirm P-gp involvement, you can perform the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio with the inhibitor present further implicates P-gp.[8]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental scenarios you may encounter.
Scenario 1: High Permeability in PAMPA, but Low Permeability in Caco-2 Assay
This discrepancy often points towards active efflux. The PAMPA assay only measures passive diffusion, so a high permeability value indicates your compound has favorable physicochemical properties for crossing a lipid membrane.[3] The lower permeability in the Caco-2 assay suggests that while the compound can enter the cells, it is being actively removed by efflux pumps.[3]
Troubleshooting Steps:
-
Calculate the Efflux Ratio: As mentioned in the FAQ, a high efflux ratio in the Caco-2 assay is a strong indicator of active efflux.
-
Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) in the Caco-2 assay. A significant increase in apparent permeability (Papp) in the presence of an inhibitor confirms that your compound is a substrate for that pump.[8]
-
Structural Modifications: Consider structure-activity relationship (SAR) studies to identify the moieties on your pyrazole derivative that are recognized by the efflux pump.[9] Minor structural changes can sometimes circumvent efflux pump recognition.
-
Formulation Strategies: Investigate the use of excipients that can inhibit efflux pumps, such as certain polymers and surfactants used in self-emulsifying drug delivery systems (SEDDS).[10]
Scenario 2: Low Permeability in Both PAMPA and Caco-2 Assays
This result suggests that the compound's intrinsic physicochemical properties are hindering its ability to cross the cell membrane via passive diffusion.
Troubleshooting Steps:
-
Review Physicochemical Properties:
-
Lipophilicity (LogP/LogD): An optimal LogP for passive diffusion is generally between 1 and 3. If your compound is too hydrophilic or too lipophilic, it will have difficulty partitioning into and out of the lipid membrane.
-
Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor permeability.
-
Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can also impede membrane permeation.[8]
-
-
Structural Modification Strategies:
-
Increase Lipophilicity: Introduce lipophilic groups to your pyrazole core.[11]
-
Mask Polar Groups: Utilize a prodrug approach to temporarily mask polar functional groups, such as carboxylic acids or phosphates, with more lipophilic moieties. These protecting groups are designed to be cleaved by intracellular enzymes, releasing the active parent drug.[11][12]
-
Reduce Hydrogen Bonding Capacity: Modify the structure to reduce the number of hydrogen bond donors and acceptors.
-
-
Formulation-Based Enhancements:
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.[10] Examples include fatty acids and certain surfactants.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes can improve the solubility and permeability of poorly permeable compounds.[1][13]
-
Nanoparticle Formulations: Reducing the particle size of your compound to the nano-range can increase its surface area, leading to improved dissolution and absorption.[14]
-
Scenario 3: Poor Compound Recovery in Permeability Assays
Low mass balance in permeability assays can be due to several factors, leading to inaccurate permeability calculations.
Troubleshooting Steps:
-
Assess Aqueous Solubility: If your compound precipitates in the assay buffer, it will not be available for transport.[2]
-
Solution: Use co-solvents or solubilizing agents in the buffer, ensuring they do not affect cell viability at the concentrations used.[2]
-
-
Evaluate Non-Specific Binding: The compound may be adsorbing to the plasticware or binding to the cell monolayer.[8]
-
Solution: Perform a recovery experiment without the cell monolayer to quantify binding to the apparatus. Using low-binding plates can also be beneficial.
-
-
Check for Compound Instability: The compound may be degrading in the assay buffer or being metabolized by the Caco-2 cells.
-
Solution: Analyze the compound concentration in the donor and acceptor wells at the beginning and end of the experiment by LC-MS/MS to assess its stability.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
The solvent is allowed to evaporate, leaving a lipid layer that forms an artificial membrane.
-
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole derivative in DMSO.
-
Dilute the stock solution in a suitable aqueous buffer (e.g., PBS at pH 7.4) to the final desired concentration. The final DMSO concentration should typically be ≤1%.
-
-
Assay Procedure:
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.[3]
-
| Permeability Classification | Pe (x 10⁻⁶ cm/s) |
| Low | < 1.5 |
| High | > 1.5 |
| Table 1: General classification of compound permeability based on PAMPA results.[3] |
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the key steps for evaluating permeability and active transport using Caco-2 cells.
-
Cell Culture:
-
Caco-2 cells are seeded onto semipermeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]
-
-
Monolayer Integrity Check:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.[6]
-
-
Permeability Assay (A-B and B-A):
-
Apical to Basolateral (A-B): The test compound is added to the apical (upper) compartment, and the appearance of the compound in the basolateral (lower) compartment is monitored over time.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral compartment, and its appearance in the apical compartment is monitored.
-
-
Incubation and Sampling:
-
The plate is incubated at 37°C with gentle shaking. Samples are taken from the acceptor compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The donor compartment is also sampled at the beginning and end of the experiment.
-
-
Analysis and Calculation:
-
Compound concentrations are determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) is then calculated.
-
| Permeability Classification | Papp (x 10⁻⁶ cm/s) |
| Low | < 1 |
| Moderate | 1 - 10 |
| High | > 10 |
| Table 2: General classification of compound permeability based on Caco-2 assay results. |
Visualizing Permeability Concepts
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 6. enamine.net [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. upm-inc.com [upm-inc.com]
Addressing compound precipitation in cell-based assays.
Technical Support Center: Troubleshooting Compound Precipitation in Cell-Based Assays
Status: Operational Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: PRECIP-001
Introduction
Welcome to the Technical Support Center. If you are here, you likely have an assay plate that looks "cloudy," an IC50 curve that flatlines unexpectedly, or high variance between replicates.
Precipitation is the silent killer of high-throughput screening (HTS) and lead optimization. It creates artifacts that masquerade as biological activity (false positives) or mask potency (false negatives). As scientists, we often blame the biology when the chemistry is at fault.
This guide is not a generic list of tips. It is a root-cause analysis and mitigation protocol designed to salvage your data and standardize your workflow.
Module 1: Diagnosis (Is it Precipitation?)
User Question: "My cells look grainy under the microscope, and my absorbance readings are erratic. How do I confirm if my compound has crashed out?"
Technical Insight: Visual inspection is subjective. "Grainy" cells could be apoptosis, bacterial contamination, or compound crystals. To confirm precipitation scientifically, we utilize Light Scattering principles.[1] Precipitates scatter light, which can be detected as "pseudo-absorbance" at non-absorbing wavelengths.
Protocol A: The Turbidity Check (Non-Destructive)
Use this before adding detection reagents (e.g., MTT, Luciferase).
-
Instrument: Plate reader capable of Absorbance (OD).
-
Wavelength: Set to 650 nm or 700 nm . (Most small molecules do not absorb light in this red/near-IR region; signal here indicates scattering).
-
Blanking: Subtract the average OD of vehicle-control wells (DMSO only) from compound wells.
-
Threshold: A
typically indicates significant insolubility/precipitation.
Note: If you have access to a Nephelometer , use it. Nephelometry measures scattered light directly (at an angle) and is 10-50x more sensitive than absorbance for detecting early-stage aggregation [1].
Diagnostic Decision Tree
Use the following logic flow to diagnose the issue.
Figure 1: Diagnostic logic flow to distinguish between compound precipitation, colloidal aggregation, and biological effects.
Module 2: Root Cause Analysis (Why did it crash?)
User Question: "The compound was soluble in my DMSO stock tube. Why did it precipitate when I added it to the media?"
Technical Insight: You are fighting the battle between Kinetic Solubility and Thermodynamic Solubility .
-
The Stock: Your compound is in 100% DMSO. It is happy.
-
The Crash: When you spike 100% DMSO into aqueous media (water), the solvent environment changes instantaneously. This is "Solvent Shock." If the compound is lipophilic, it may nucleate and crystallize faster than it can disperse [2].
Key Concept: The Metastable Zone In cell assays, we rely on Kinetic Solubility (how long it stays dissolved) rather than Thermodynamic Solubility (true equilibrium).[2] A compound might be thermodynamically insoluble at 10 µM, but kinetically stable for 2 hours. Your goal is to extend this kinetic stability window.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| State | Metastable (non-equilibrium) | Equilibrium (stable) |
| Starting Point | Pre-dissolved in DMSO | Solid powder |
| Relevance | High for Screening/HTS | High for Formulation/CMC |
| Risk | Precipitates over time (hours) | Difficult to dissolve initially |
Module 3: Mitigation Strategies (How do I fix it?)
User Question: "I need to test at 50 µM, but it keeps crashing. How do I prepare my dilutions?"
Technical Insight: Never pipette high-concentration DMSO stock directly into the cell plate. The local concentration of compound at the pipette tip will exceed the solubility limit instantly, causing "micro-seeding" of crystals.
Protocol B: The "Step-Down" Intermediate Dilution
This protocol reduces solvent shock by buffering the transition from organic to aqueous phase.
Prerequisites:
-
Stock: 10 mM in 100% DMSO.
-
Target Final Conc: 10 µM in Assay Media (0.1% DMSO).
The Workflow:
-
The Source Plate (100% DMSO): Perform your serial dilutions here (e.g., 10 mM
3.3 mM 1.1 mM). -
The Intermediate Plate (10% DMSO): Transfer a small volume (e.g., 5 µL) from Source to a plate containing media (e.g., 45 µL).
-
Result: Compound is now at 10x final concentration, in 10% DMSO.
-
Why: 10% DMSO helps keep the compound solubilized while introducing water.
-
-
The Assay Plate (Final): Transfer from Intermediate to your Cell Plate (e.g., 10 µL Intermediate + 90 µL Cells).
-
Final: 1x Compound, 1% DMSO (or lower, adjust volumes accordingly).
-
Visualization: The Step-Down Workflow
Figure 2: The Step-Down dilution method minimizes solvent shock compared to direct addition.
Module 4: Data Interpretation (Did it ruin my assay?)
User Question: "I see a bell-shaped curve in my dose-response. Is this precipitation?"
Technical Insight: Yes, precipitation often manifests as a "Bell-Shaped" or "Hook" effect, or a sudden drop-off in activity (The "Cliff").
Artifact Table:
| Readout Type | Effect of Precipitation | Mechanism |
| Fluorescence | False Positive | Crystals scatter excitation light, mimicking emission signal. |
| Absorbance (MTT/MTS) | False Positive | Precipitate adds to OD, masking cell death (toxicity). |
| Luminescence | False Negative | Crystals physically block/quench light emission (masking signal). |
| Biochemical (Enzymatic) | False Positive | "Promiscuous Aggregators" sequester enzymes, inhibiting them non-specifically [3]. |
Corrective Action: If you observe these artifacts:
-
Filter the data: Exclude concentrations where Turbidity OD > 0.05.
-
Re-run with 0.01% Triton X-100 (if assay tolerates) to disrupt colloidal aggregates [3].
References
-
Assay Guidance Manual (NCBI). Solubility and Insolubility in In Vitro Assays. Source: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Source: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology. Source: [Link]
-
Suharyani, S., et al. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO). Source: [Link]
Sources
Mitigating degradation of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide during storage.
Topic: 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide
Document ID: TSC-STAB-PYR-04 | Version: 2.1 | Status: Active
Executive Summary
This guide addresses the stability profile of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide , a critical chiral intermediate often used in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
As a
-
Hydrolytic susceptibility of the terminal amide.
-
Retro-Michael elimination risks due to the
-amino positioning. -
Racemization of the chiral center (
) under improper pH/thermal conditions.
This technical center provides actionable protocols to mitigate these risks, ensuring high purity and enantiomeric excess (ee%) during storage.
Module 1: Critical Degradation Pathways (Root Cause Analysis)
To prevent degradation, one must understand the mechanism. The following diagram illustrates the three primary failure modes for this specific molecule.
Figure 1: Mechanistic degradation pathways. Note that basic conditions accelerate both racemization and retro-Michael elimination.
Detailed Mechanism Explanations
-
Hydrolysis (Amide
Acid): The terminal amide group ( ) is susceptible to nucleophilic attack by water. This reaction is slow at neutral pH but accelerates significantly in the presence of trace acids or bases (autocatalysis) and moisture. -
-Elimination (Retro-Michael): Because the amine is in the
-position relative to the carbonyl, the molecule can undergo an elimination reaction, releasing ammonia and forming a conjugated acrylamide derivative. This is thermodynamically driven by the formation of a conjugated system and is highly sensitive to heat. -
Racemization: The
carbon is chiral. The proton attached to this carbon is slightly acidic due to the electron-withdrawing effect of the adjacent amide and the pyrazole ring. In basic solutions, this proton can be abstracted, leading to a planar enolate intermediate and subsequent loss of optical purity.
Module 2: Storage & Handling Protocols
Standard Operating Procedure (SOP-STAB-04)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Arrhenius kinetics dictate that lowering temperature significantly retards both hydrolysis and elimination rates. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidation) and atmospheric moisture (prevents hydrolysis). Argon is preferred as it is heavier than air. |
| Container | Amber Glass + Teflon Seal | Amber glass blocks UV light (preventing photo-oxidation of the pyrazole). Teflon (PTFE) liners prevent leaching of plasticizers which can catalyze degradation. |
| Desiccant | Silica Gel or | Essential to maintain relative humidity <10% inside the secondary containment. |
| Form | Salt Form (e.g., HCl) | If possible, store as the hydrochloride salt. The protonated amine is less prone to oxidation and |
Storage Decision Logic
Figure 2: Decision tree for determining appropriate storage protocols based on usage timeline.
Module 3: Troubleshooting Guide (FAQs)
Ticket #001: Physical Appearance Change
User Question: "My white powder has turned into a sticky, yellow solid after 2 weeks on the bench. Is it salvageable?"
Root Cause Analysis:
-
Stickiness: Indicates hygroscopicity . The amide has absorbed atmospheric water, likely initiating hydrolysis.
-
Yellowing: Indicates oxidation of the primary amine or the pyrazole ring, often exacerbated by light exposure (photo-oxidation).
Remediation:
-
Do not use for GMP or sensitive steps.
-
Salvage Protocol: If the material is critical, attempt recrystallization .
-
Dissolve in minimal warm ethanol/methanol.
-
Filter to remove insoluble oxidation oligomers.
-
Induce crystallization by cooling or adding an anti-solvent (e.g., MTBE or Hexane).
-
Note: Check ee% after recrystallization, as the process does not guarantee enantiomeric purity.
-
Ticket #002: Loss of Yield in Downstream Coupling
User Question: "I used stored material for an amide coupling, but my yield dropped by 30%. NMR shows no starting material left."
Root Cause Analysis:
The "missing" mass is likely due to cyclization or polymerization .
Corrective Action:
-
QC Check: Run an LC-MS of the starting material before reaction. Look for a mass peak of
(Hydrolysis) or (Cyclization/Elimination). -
Solvent Audit: Ensure all solvents used for storage or reaction are aldehyde-free (avoid technical grade acetone/methanol).
Ticket #003: Solubility Issues
User Question: "The compound is not dissolving in DCM as it used to."
Root Cause Analysis: Degradation to the carboxylic acid derivative (zwitterionic form) drastically changes solubility. The amino-acid degradation product is much more polar and less soluble in chlorinated solvents like Dichloromethane (DCM) but more soluble in water or alcohols.
Module 4: Analytical Validation (The "Self-Validating System")
To ensure trust in your reagents, implement this tiered testing protocol.
Tier 1: Rapid Purity Check (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: DCM:MeOH:NH
OH (90:10:1). -
Visualization: UV (254 nm) and Ninhydrin Stain (for primary amine).
-
Expected Result:
-
Starting Material:
. -
Impurity (Acid):
(stays at baseline). -
Impurity (Elimination product):
(less polar).
-
Tier 2: Quantitative Stability Assay (HPLC)
Use this method to quantify degradation products.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyrazole absorption) and 210 nm (Amide) |
| Critical Pairs | The Acid hydrolysis product will elute earlier than the main peak. The Elimination product will elute later. |
Tier 3: Chiral Purity (Enantiomeric Excess)
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).
-
Purpose: Mandatory check if the material has been exposed to pH > 8.0 or temperatures > 40°C.
References
-
Amide Hydrolysis Mechanisms
-
-Amino Acid/Amide Stability & Racemization:
-
National Institutes of Health (PMC). "Asymmetric Synthesis of
-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement." (Discusses racemization risks of -amino carbonyls). Link -
Google Patents.
-amino acids and derivatives thereof." (Highlighting racemization via proton abstraction). Link
-
-
General Peptide/Amide Storage Guidelines
-
Safety & Handling (SDS Data)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. veeprho.com [veeprho.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Validation & Comparative
Optimizing the Pyrazole Scaffold: A Comparative Guide to Next-Gen Anti-Inflammatory Therapeutics
Executive Summary & Pharmacophore Rationale
The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry, particularly for non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs (e.g., indomethacin, diclofenac) that rely on a carboxylic acid moiety to bind the cyclooxygenase (COX) arginine residue—often causing gastric mucosal damage—pyrazole derivatives utilize specific hydrogen-bonding motifs and steric bulk to achieve COX-2 selectivity .
This guide objectively compares the performance of established 1,5-diarylpyrazoles (e.g., Celecoxib) against emerging hybrid analogs. The analysis focuses on the Structure-Activity Relationship (SAR) driving potency, selectivity, and safety profiles.
Why Pyrazoles? The Mechanistic Causality
The efficacy of pyrazole analogs stems from their ability to exploit the structural difference between COX-1 and COX-2 isozymes:
-
The Hydrophobic Side Pocket: COX-2 possesses a larger, accessible side pocket (Val523) compared to COX-1 (Ile523).
-
Bulky Substituents: Pyrazoles substituted with rigid, bulky groups (e.g., -CF3, -phenyl) at the 1- and 5-positions can occupy this pocket, locking the inhibitor into COX-2 while being sterically excluded from COX-1.
-
Electronic Tuning: The electron-rich nitrogen atoms in the pyrazole ring facilitate hydrogen bonding with the enzyme's active site (Arg120 and Tyr355), essential for stabilization.
Mechanistic Pathway Visualization
The following diagram illustrates the intervention points of pyrazole analogs within the arachidonic acid cascade. Note the dual-pathway potential (COX/LOX) of newer hybrid analogs.[1]
Caption: Comparative mechanism of action showing selective COX-2 inhibition by pyrazoles and dual COX/LOX blockade by hybrid analogs.[1][2][3][4][5][6][7][8][9][10][11][12]
Comparative Analysis of Pyrazole Analogs
Class A: 1,5-Diarylpyrazoles (The Standard)
-
Structural Key: A central pyrazole ring substituted with two phenyl groups at positions 1 and 5.[3] One phenyl ring typically bears a sulfonamide (
) or methylsulfone ( ) group. -
Performance:
-
Potency: High. IC50 for COX-2 typically in the 0.04–0.3 µM range.
-
Selectivity: Excellent (SI > 300).[4]
-
Limitation: Cardiovascular risks due to suppression of prostacyclin (PGI2) without inhibiting thromboxane A2 (TXA2).
-
Class B: Pyrazole-Urea/Thiourea Hybrids
-
Representative: PYZ16, PYZ-Urea derivatives.[3]
-
Structural Key: Replacement of the rigid phenyl ring with a flexible urea/thiourea linker.
-
Performance:
Class C: Condensed Pyrazoles (Pyrazolo-Pyridazines)
-
Representative: Compounds 5f, 6f.
-
Structural Key: Fusing the pyrazole ring with a pyridazine or pyridine ring.
-
Performance:
Quantitative Performance Data
The following table synthesizes experimental data from recent high-impact medicinal chemistry studies (2023-2025).
| Compound Class | Representative ID | Substituent (R) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Edema Inhibition (In Vivo)* |
| Standard | Celecoxib | 0.28 | >15.0 | >50 | 57% | |
| Standard | Indomethacin | N/A | 0.43 | 0.02 | 0.05 (Non-selective) | 55% |
| Class A | Compound 16 | >100 (Inactive in vitro)** | >100 | N/A | 68% | |
| Class B | PYZ16 (Hybrid) | Urea linker | 0.52 | 5.58 | 10.7 | 64% |
| Class C | Compound 5f | Trimethoxy | 1.50 | 14.3 | 9.5 | 84% |
| Class C | Compound 109 | Pyrazole-Coumarin | 0.05 | >10 | >200 | 48% |
*Edema Inhibition measured at 3-4 hours post-carrageenan injection (typically 10-30 mg/kg dose). **Compound 16 is a prodrug or acts via an alternative pathway in vivo, highlighting the importance of verifying in vitro data with in vivo models.
Experimental Protocols
To replicate these findings, two validated protocols are required: one for enzymatic affinity (in vitro) and one for systemic efficacy (in vivo).
Protocol A: In Vitro COX Inhibition Assay (Colorimetric)
Objective: Determine IC50 values for COX-1 and COX-2. Method: Peroxidase activity of sheep COX-1 and human recombinant COX-2 is measured using a colorimetric substrate (e.g., TMPD) which oxidizes during the reduction of PGG2 to PGH2.
-
Preparation: Reconstitute lyophilized COX enzymes in Tris-HCl buffer (pH 8.0).
-
Incubation: Incubate 10 µL of enzyme with 10 µL of heme (cofactor) and 20 µL of the test pyrazole analog (dissolved in DMSO) for 10 minutes at 25°C.
-
Initiation: Add 20 µL of Arachidonic Acid (substrate).
-
Measurement: Add TMPD (colorimetric substrate). Monitor absorbance at 590 nm using a microplate reader.
-
Calculation:
.
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Objective: Assess acute anti-inflammatory efficacy and bioavailability. Logic: Carrageenan induces a biphasic response.[16] Phase 1 (0-1h) is histamine/serotonin driven. Phase 2 (3-6h) is prostaglandin-driven (COX-2 dependent). Pyrazoles are most effective in Phase 2.
Caption: Workflow for the Carrageenan-Induced Paw Edema assay, the gold standard for assessing acute anti-inflammatory activity.
Step-by-Step Procedure:
-
Grouping: Divide Wistar rats (150-200g) into Control (Vehicle), Standard (Celecoxib 10 mg/kg), and Test groups.
-
Pre-treatment: Administer test compounds orally (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% (w/v) lambda-carrageenan in saline into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer (water displacement) immediately before injection (
) and at 3 hours post-injection ( ). -
Calculation:
.
Critical Interpretation & Future Outlook
While in vitro IC50 values are critical for lead selection, lipophilicity (LogP) plays a decisive role in in vivo success.
-
The Paradox: Highly polar pyrazoles (low LogP) may show excellent enzyme inhibition but fail to penetrate the cell membrane or cross the blood-brain barrier (if central analgesia is desired).
-
The Solution: Recent trends favor fluorinated pyrazoles (e.g., -CF3 at position 3). The fluorine atom increases lipophilicity and metabolic stability (preventing oxidation of the ring), thereby improving the pharmacokinetic profile without sacrificing COX-2 selectivity.
Recommendation: For new drug development programs, prioritize Class C (Condensed Pyrazoles) or Hybrid systems . These scaffolds offer the highest potential for "Multi-Target Directed Ligands" (MTDLs)—simultaneously inhibiting COX-2 and 5-LOX—to mitigate the cardiovascular risks associated with pure COX-2 inhibition.
References
-
Abdellatif, K. R. A., et al. (2021).[4] "Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
BenchChem. (2025).[16] "A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition." BenchChem Technical Guides. Link
-
El-Moghazy, S. M., et al. (2024). "Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation." Molecular Diversity. Link
-
Gedawy, E. M., et al. (2020). "Design, synthesis and biological evaluation of new pyrazole sulfonamide derivatives as potent anti-inflammatory and analgesic agents."[4][14] Bioorganic Chemistry. Link
-
Kumar, R., et al. (2023).[7] "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega.[7] Link[7]
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 7. research.aalto.fi [research.aalto.fi]
- 8. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validating the target engagement of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide in cells.
Comparative Guide: Cellular Target Engagement of Pyrazole-Based -Amino Amides[1][2]
Executive Summary
This technical guide evaluates the validation of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide (henceforth referred to as Pz-BAA ), a critical
Validating the cellular target engagement (TE) of Pz-BAA is challenging due to its physicochemical properties: it is a polar, low-molecular-weight fragment with rapid association/dissociation kinetics compared to optimized clinical drugs like Sitagliptin.[1][2][3] This guide compares three validation methodologies, recommending Cellular Thermal Shift Assay (CETSA) as the primary biophysical validator, supported by functional enzymatic assays.[2][3]
Part 1: Comparative Analysis of Validation Methodologies
The following table contrasts the three primary methods for validating Pz-BAA engagement. For a fragment-like molecule, direct biophysical evidence (CETSA) is superior to downstream signaling, which can be prone to off-target artifacts.[1][2][3]
Table 1: Methodological Comparison for Pz-BAA Validation
| Feature | Method A: Intracellular CETSA (Recommended) | Method B: Cell-Based Fluorogenic Assay | Method C: Downstream cAMP Signaling |
| Principle | Measures ligand-induced thermal stabilization of the target protein (DPP-4) in intact cells.[1][2] | Measures inhibition of DPP-4 enzymatic cleavage of a substrate (Gly-Pro-AMC) in live cells.[1][2] | Measures GLP-1R activation (cAMP accumulation) resulting from DPP-4 inhibition.[1][2] |
| Readout | Physical Binding (Thermodynamic stability).[1][2] | Functional Activity (Enzymatic turnover). | Pathway Consequence (GLP-1 preservation). |
| Cellular Context | High. Proves the drug entered the cell and bound the specific protein.[1][2][3] | Medium. Can be mimicked by non-specific protease inhibitors.[1][2][3] | Low. Prone to false positives from PDE inhibitors or receptor agonists.[1][2][3] |
| Suitability for Pz-BAA | Excellent. Detects binding even with rapid off-rates (fast kinetics).[1][2] | Good. Useful for determining IC50 but doesn't prove physical occupancy alone.[1][2][3] | Poor. Pz-BAA is a weak base; pH effects can alter cAMP assays non-specifically.[1][2][3] |
| Throughput | Medium (Western Blot) to High (AlphaScreen).[1][2][3] | High (Plate reader). | High (HTRF/ELISA).[1][2][3] |
Part 2: The Scientific Rationale (Causality & Logic)
Why CETSA is the Gold Standard for Pz-BAA
Pz-BAA is a reversible binder .[1][2][3] Traditional wash-based assays (like ELISA or Immunoprecipitation) will fail because the compound washes off during the lysis and purification steps.[1][2]
-
The Causality: CETSA relies on the thermodynamic principle that ligand binding increases a protein's melting temperature (
).[1][2][3] By heating intact cells, we denature unbound DPP-4 while the Pz-BAA-bound DPP-4 remains folded.[1][2][3] -
The Self-Validating System: If Pz-BAA does not penetrate the cell membrane, no shift will be observed in live cells, even if it works in cell lysate.[1][2][3] This inherently validates membrane permeability .[1][2]
Signaling Pathway & Logic Flow
The following diagram illustrates the mechanistic pathway and where each validation method intersects.
Figure 1: Mechanism of Action and Validation Nodes.[1][2][3][4] Pz-BAA crosses the membrane to bind DPP-4.[1][2][3] CETSA detects the physical stabilization (Green), while Activity Assays detect the prevention of substrate cleavage (Grey).[2][3]
Part 3: Detailed Experimental Protocol
Protocol: Intracellular Isothermal Dose Response (ITDR-CETSA)
Objective: Determine the cellular affinity (
Materials:
-
Target: Endogenous DPP-4 (high expression in HuH7/Caco-2).[1][2]
-
Control: Sitagliptin (Positive Control), DMSO (Vehicle).[1][2][3]
-
Lysis Buffer: Non-denaturing buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, Protease Inhibitors).[1][2][3] Crucial: Do not use SDS or RIPA at this stage.[1][2][3]
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed HuH7 cells at
cells/mL in 6-well plates. Incubate 24h.
-
-
Compound Treatment (The Pulse):
-
Harvest & Resuspension:
-
Thermal Challenge (The Selection):
-
Lysis & Separation:
-
Detection (Western Blot):
CETSA Workflow Visualization
Figure 2: ITDR-CETSA Workflow. The critical step is the separation of aggregated (unbound) from soluble (bound) protein via centrifugation.[2][3]
Part 4: Data Interpretation & Troubleshooting
Expected Results
The following table illustrates hypothetical data comparing Pz-BAA with the clinical standard.
| Compound | Biochemical IC50 (Cell-Free) | Cellular EC50 (CETSA) | Interpretation |
| Sitagliptin | 18 nM | 25 nM | High potency, high permeability.[1][2][3] |
| Pz-BAA | 150 nM | 450 nM | Moderate potency. The shift from 150 to 450 nM suggests a permeability barrier or active efflux, common for polar zwitterions.[1][2][3] |
| Negative Ctrl | >10 | No Shift | Validates assay specificity.[1][2][3] |
Troubleshooting "False Negatives"
If Pz-BAA shows enzymatic inhibition in lysate but no thermal shift in CETSA :
-
Permeability Issue: The polar amide/pyrazole motif may require a transporter.[1][2][3]
-
Lysis Conditions: Ensure no detergents are used before the spin step.[1][2][3] Detergents resolubilize aggregated protein, destroying the signal.[1][2][3]
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3] Science, 344(6182), 412-415.[1][2] [2]
-
Thornberry, N. A., & Weber, A. E. (2007). "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes."[1][2][3] Current Topics in Medicinal Chemistry, 7(6), 557-568.[1][2]
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2][3] Science, 341(6141), 84-87.[1][2] [2]
-
Zerartinia, K., et al. (2022). "Assessing Target Engagement of Small Molecules in Live Cells."[1][2][3] Nature Protocols, 17, 2145–2175.[2] [2]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
